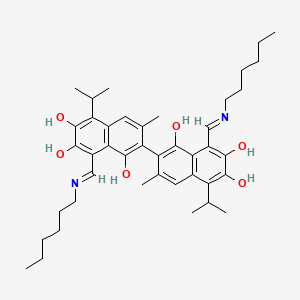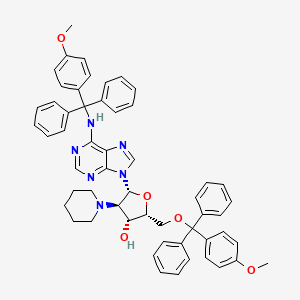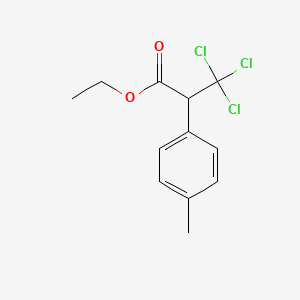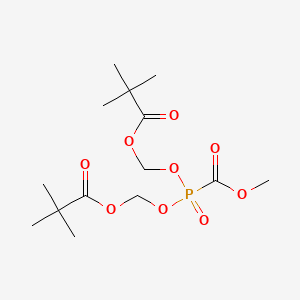
Einecs 267-695-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 267-695-2, also known by its Chemical Abstracts Service number 67906-23-4, is a complex organometallic compound with the molecular formula C32H26CoLi2N10O8S2 . This compound is part of the European Inventory of Existing Commercial Chemical Substances, which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
The synthesis of Einecs 267-695-2 involves multiple steps, typically starting with the coordination of cobalt with organic ligands. The reaction conditions often include the use of lithium salts to stabilize the complex. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and stability of the compound .
Analyse Chemischer Reaktionen
Einecs 267-695-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized cobalt complexes.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the cobalt center, resulting in different cobalt oxidation states.
Wissenschaftliche Forschungsanwendungen
Einecs 267-695-2 has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of Einecs 267-695-2 involves its interaction with molecular targets such as enzymes and DNA. The cobalt center can coordinate with various biological molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt DNA replication, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Einecs 267-695-2 can be compared with other cobalt-based organometallic compounds:
Cobalt(III) acetylacetonate: Similar in its use as a catalyst but differs in its ligand structure.
Cobalt(II) chloride: Used in similar applications but lacks the complex organic ligands present in this compound.
Eigenschaften
CAS-Nummer |
67906-23-4 |
|---|---|
Molekularformel |
C32H26CoLi2N10O8S2 |
Molekulargewicht |
815.6 g/mol |
IUPAC-Name |
dilithium;4-azanidylsulfonyl-2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H14N5O4S.Co.2Li/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,15H,1H3,(H2-,17,19,22,24,25);;;/q2*-1;+2;2*+1/p-2 |
InChI-Schlüssel |
KNSKHSNLDCUPHS-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Li+].CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[NH-])[O-])C3=CC=CC=C3.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















